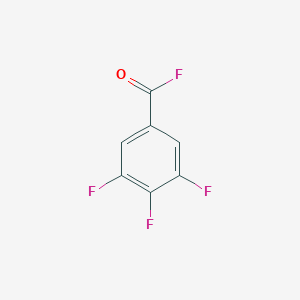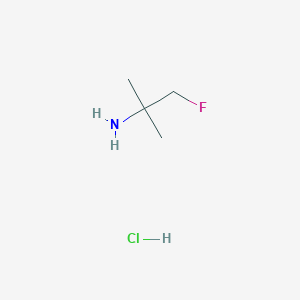
3,4,5-Trifluorobenzoyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Trifluorobenzoyl fluoride is a chemical compound with the molecular formula C7H2F3O2. It is a colorless liquid that is widely used in scientific research. This compound is known for its unique properties and applications in various fields of science.
Mécanisme D'action
The mechanism of action of 3,4,5-Trifluorobenzoyl fluoride involves the inhibition of proteases. Proteases are enzymes that break down proteins. By inhibiting proteases, this compound can prevent the breakdown of specific proteins, leading to changes in cellular processes. This mechanism of action is useful in the study of enzyme activity and protein-protein interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, studies have shown that this compound can affect various cellular processes, including protein synthesis and degradation. It is also known to have anti-inflammatory properties, making it useful in the study of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,4,5-Trifluorobenzoyl fluoride in lab experiments is its ability to inhibit proteases. This property makes it useful in the study of enzyme activity and protein-protein interactions. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound is its potential toxicity. This compound can be harmful if ingested or inhaled, and proper safety precautions must be taken when handling it.
Orientations Futures
There are many future directions for the study of 3,4,5-Trifluorobenzoyl fluoride. One area of research is the development of new compounds that can inhibit proteases more effectively. Additionally, this compound could be used in the development of new drugs for the treatment of various diseases. Further studies could also be conducted to better understand the biochemical and physiological effects of this compound, leading to new insights into cellular processes and disease mechanisms.
Conclusion
In conclusion, this compound is a unique and versatile compound with many applications in scientific research. Its ability to inhibit proteases makes it useful in the study of enzyme activity and protein-protein interactions. While there are some limitations to its use, this compound has many advantages and is readily available for research purposes. With many future directions for research, this compound is sure to remain an important compound in the field of science.
Méthodes De Synthèse
The synthesis of 3,4,5-Trifluorobenzoyl fluoride involves the reaction of 3,4,5-trifluorobenzoic acid with thionyl chloride. The reaction takes place at room temperature and produces 3,4,5-Trifluorobenzoyl chloride. The chloride is then treated with potassium fluoride to produce this compound. This reaction is a common method for the synthesis of this compound.
Applications De Recherche Scientifique
3,4,5-Trifluorobenzoyl fluoride is widely used in scientific research. It is used in the synthesis of various organic compounds. It is also used as a reagent in chemical reactions. This compound is known for its ability to inhibit proteases, making it useful in the study of enzyme activity. It is also used in the study of protein-protein interactions, as it can bind to specific amino acid residues. Additionally, this compound is used in the study of various diseases, including cancer and Alzheimer's disease.
Propriétés
Numéro CAS |
121579-84-8 |
|---|---|
Formule moléculaire |
C7H2F4O |
Poids moléculaire |
178.08 g/mol |
Nom IUPAC |
3,4,5-trifluorobenzoyl fluoride |
InChI |
InChI=1S/C7H2F4O/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H |
Clé InChI |
CQWIVVNUSYSMNJ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1F)F)F)C(=O)F |
SMILES canonique |
C1=C(C=C(C(=C1F)F)F)C(=O)F |
Synonymes |
Benzoyl fluoride, 3,4,5-trifluoro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Furo[3,2-b]pyridine-2-sulfonamide](/img/structure/B53899.png)
![2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid](/img/structure/B53900.png)
![6-Methyl-[1,2,4]triazolo[1,5-B]pyridazine](/img/structure/B53903.png)





![3-methylbutyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate](/img/structure/B53924.png)
![Tetracyclo[3.2.0.02,7.04,6]heptane-1-carboxylic acid, 5-methyl-(9CI)](/img/structure/B53928.png)


![2-amino-N-[1-[[6-(2-amino-1-hydroxy-2-oxoethyl)-18-[3-(diaminomethylideneamino)propyl]-12-(1-hydroxyethyl)-3-(hydroxymethyl)-24-(1-hydroxy-2-methylpropyl)-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-15-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B53936.png)
